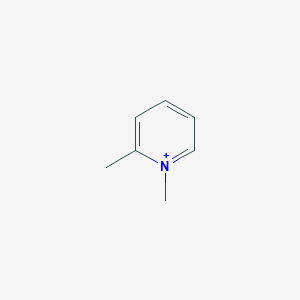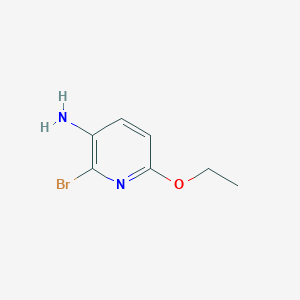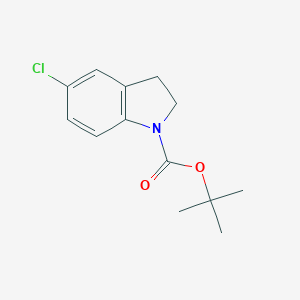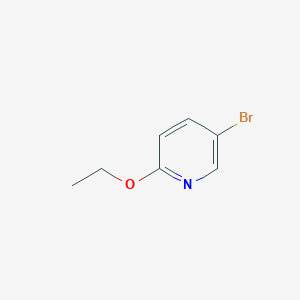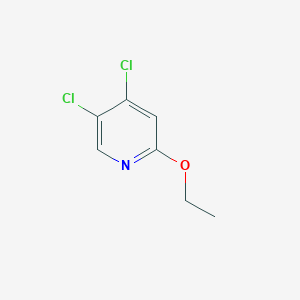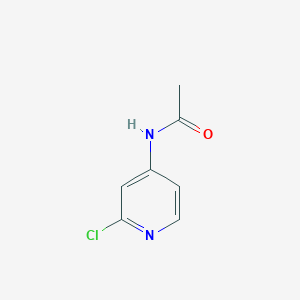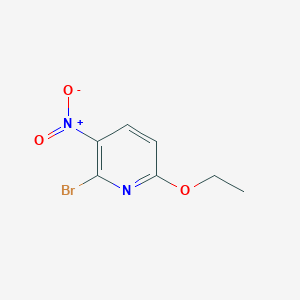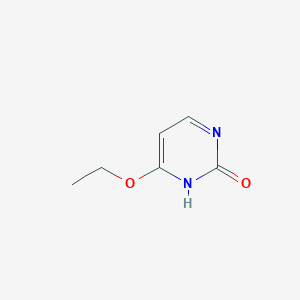
CID 10197633
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc borohydride is a chemical compound with the formula Zn(BH₄)₂. It is a white powder that is soluble in ether and tetrahydrofuran. This compound is primarily used as a reducing agent in organic synthesis due to its ability to selectively reduce various functional groups .
準備方法
Synthetic Routes and Reaction Conditions: Zinc borohydride can be synthesized by reacting zinc chloride with sodium borohydride in an anhydrous ether solvent. The reaction typically involves the following steps :
- Dissolve sodium borohydride in tetrahydrofuran (THF).
- Slowly add a solution of zinc chloride in THF to the sodium borohydride solution.
- Stir the mixture for several hours at room temperature.
- Allow the sodium chloride precipitate to settle and decant the clear supernatant solution of zinc borohydride.
Industrial Production Methods: Industrial production of zinc borohydride follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions: Zinc borohydride is primarily used as a reducing agent in organic synthesis. It undergoes various types of reactions, including:
Reduction: It can reduce aldehydes, ketones, carboxylic acids, esters, imines, nitriles, and epoxy compounds.
Substitution: It can participate in substitution reactions where it replaces other functional groups with hydrogen.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are the reduced forms of the starting materials, such as alcohols from aldehydes and ketones, and amines from imines and nitriles .
科学的研究の応用
Zinc borohydride has a wide range of applications in scientific research:
Biology: It is used in the reduction of biological molecules and in the preparation of bioconjugates.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials for hydrogen storage.
作用機序
The mechanism by which zinc borohydride exerts its reducing effects involves the transfer of hydride ions (H⁻) from the borohydride groups to the substrate. This transfer is facilitated by the coordination of the substrate to the zinc ion, which stabilizes the transition state and enhances the selectivity of the reduction . The molecular targets are typically carbonyl groups, which are reduced to alcohols, and imines, which are reduced to amines .
類似化合物との比較
Sodium Borohydride (NaBH₄): A widely used reducing agent with similar applications but less selectivity compared to zinc borohydride.
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent but less selective and more reactive than zinc borohydride.
Sodium Cyanoborohydride (NaBH₃CN): Used for reductive amination, offering higher selectivity for imine reduction compared to zinc borohydride.
Uniqueness: Zinc borohydride is unique due to its moderate reactivity and high selectivity, making it suitable for reducing sensitive functional groups without affecting other parts of the molecule . Its ability to work in aprotic solvents and under mild conditions further enhances its utility in organic synthesis .
特性
InChI |
InChI=1S/2B.Zn/q2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFVXSJYHCJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
